molecular formula C15H16Cl2N4O B6444003 5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2549014-55-1

5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B6444003
CAS RN: 2549014-55-1
M. Wt: 339.2 g/mol
InChI Key: MUWAQODFTWYMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine, commonly referred to as 5-Chloro-2-Pyrimidine, is a synthetic organic compound consisting of a pyrimidine ring and a substituted piperidine ring. It is used in various scientific applications and research, and is known for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

This compound may have potential antimicrobial applications . The exact mechanism of action and the spectrum of microbes it affects need further investigation.

Antioxidative Applications

The compound could also serve as an antioxidative agent . It might help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.

Antibiotic Applications

There is a possibility that this compound could be used as an antibiotic . Further studies are required to determine its effectiveness against various bacterial strains and its potential side effects.

Anticancer Applications

This compound has been suggested to have potential anticancer properties . It could be used in the development of new anticancer drugs, but more research is needed to confirm its efficacy and safety.

Preparation of Pyridyl-cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors

This compound could be used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors could potentially be used in the treatment of inflammation and pain.

Synthesis of ATAD2 Bromodomain Inhibitors

The compound could be used in the synthesis of ATAD2 bromodomain inhibitors . These inhibitors could potentially be used in the treatment of cancer, as they can interfere with the function of bromodomains, which are involved in the regulation of gene expression.

Suzuki–Miyaura Coupling

This compound might be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is a key process in the synthesis of many organic compounds.

Prodrug for PCSK9 Protein Synthesis Inhibition

This compound could potentially be used as a prodrug for the inhibition of PCSK9 protein synthesis . This could have implications in the treatment of hypercholesterolemia, as PCSK9 is a protein that plays a key role in cholesterol metabolism.

Mechanism of Action

Target of Action

It’s known that chloropyridines and chloropyrimidines are often used in the synthesis of various pharmaceuticals

Mode of Action

Compounds with similar structures have been found to inhibit the synthesis of certain proteins . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

properties

IUPAC Name

5-chloro-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c16-12-7-19-15(20-8-12)21-5-2-11(3-6-21)10-22-14-1-4-18-9-13(14)17/h1,4,7-9,11H,2-3,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAQODFTWYMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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